molecular formula C7H12N4OS B2565661 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 926269-71-8

4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2565661
CAS No.: 926269-71-8
M. Wt: 200.26
InChI Key: YXGMOJMATVVZCN-UHFFFAOYSA-N
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Description

4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a morpholine group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with morpholine and a suitable aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization and formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly as enzyme inhibitors and antimicrobial agents.

    Agrochemicals: The compound can be used as a precursor for the synthesis of fungicides and herbicides.

    Materials Science: It is used in the development of corrosion inhibitors and as a building block for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme function. Additionally, the triazole ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol: Unique due to the presence of both morpholine and thiol groups.

    4-methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a piperidine ring instead of morpholine.

    4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.

Uniqueness

The combination of the morpholine and thiol groups in this compound provides unique chemical properties and reactivity, making it a versatile compound for various applications. The presence of the thiol group allows for specific interactions with biological targets, while the morpholine group enhances its solubility and stability.

Properties

IUPAC Name

4-methyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c1-10-6(8-9-7(10)13)11-2-4-12-5-3-11/h2-5H2,1H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGMOJMATVVZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)NN=C1N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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